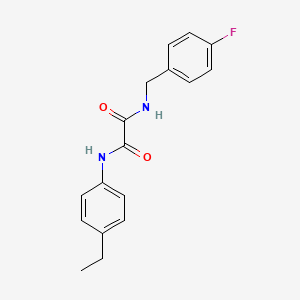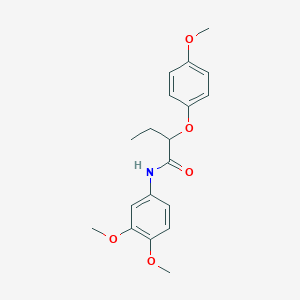![molecular formula C23H19F3N4S B4795878 N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea](/img/structure/B4795878.png)
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea
Descripción general
Descripción
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in treating B cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea is a reversible inhibitor of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is activated by the binding of antigens to the BCR, leading to downstream signaling events that promote B cell proliferation and survival. Inhibition of BTK by N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea blocks BCR signaling and downstream pathways, leading to apoptosis and growth inhibition of malignant B cells.
Biochemical and Physiological Effects:
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has demonstrated potent anti-tumor activity in models of B cell malignancies, with minimal toxicity to normal cells. N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has also been shown to be effective in treating autoimmune diseases by suppressing the activation of auto-reactive B cells. The biochemical and physiological effects of N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea have been extensively studied in preclinical models, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has several advantages for lab experiments, including its high potency and selectivity for BTK, as well as its reversible binding mode. However, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the development of N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea and other BTK inhibitors. One area of focus is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another area of focus is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Additionally, the combination of BTK inhibitors with other agents such as immune checkpoint inhibitors and CAR T cells is an area of active research. Finally, the use of BTK inhibitors in other diseases such as multiple sclerosis and Sjogren's syndrome is an area of ongoing investigation.
Aplicaciones Científicas De Investigación
N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has been extensively studied in preclinical models of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has been shown to inhibit BTK activity and block B cell receptor (BCR) signaling, leading to apoptosis and growth inhibition of malignant B cells. N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea has also been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus by suppressing the activation of auto-reactive B cells.
Propiedades
IUPAC Name |
1-[5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4S/c1-15-12-21(29-30(15)14-16-6-4-9-18(13-16)23(24,25)26)28-22(31)27-20-11-5-8-17-7-2-3-10-19(17)20/h2-13H,14H2,1H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYPFHXDDHPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(F)(F)F)NC(=S)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-3-naphthalen-1-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4795796.png)

![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4795830.png)
![7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4795836.png)

![1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)
![N-ethyl-4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4795858.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,6-dimethyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4795866.png)

![2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4795883.png)
![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)nicotinamide](/img/structure/B4795890.png)